Copper mercaptobenzothiazole

Descripción general

Descripción

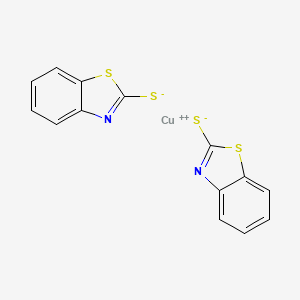

Copper mercaptobenzothiazole is a coordination compound formed by the interaction of copper ions with mercaptobenzothiazole. This compound is widely recognized for its excellent corrosion inhibition properties, making it a valuable additive in various industrial applications. It is particularly effective in protecting copper and its alloys from corrosion in aggressive environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper mercaptobenzothiazole can be synthesized through the reaction of copper salts with mercaptobenzothiazole in an aqueous or organic solvent. The reaction typically involves the following steps:

- Dissolution of copper salts (such as copper sulfate or copper chloride) in water or an organic solvent.

- Addition of mercaptobenzothiazole to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound.

- Filtration and washing of the precipitated product to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated equipment and controlled environments helps in maintaining consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions: Copper mercaptobenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or other oxidized species.

Reduction: Reduction reactions can lead to the formation of thiolates or other reduced forms.

Substitution: The compound can participate in substitution reactions where the mercaptobenzothiazole ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.

Major Products Formed:

Oxidation: Disulfides and oxidized copper species.

Reduction: Thiolates and reduced copper complexes.

Substitution: New coordination compounds with different ligands.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Copper mercaptobenzothiazole is widely recognized for its effectiveness as a corrosion inhibitor for copper and its alloys. Its mechanism involves forming a protective layer on the metal surface, which prevents oxidation and degradation.

Case Study: Performance Evaluation

A study evaluating the corrosion resistance of copper coatings treated with Cu-MBT demonstrated an impressive corrosion inhibition efficiency of up to 90.7% when used in combination with benzotriazole (BTAH). The protective film formed was analyzed using electrochemical impedance spectroscopy, confirming its efficacy in real-world applications .

Electroplating Applications

Cu-MBT is commonly used as a brightener in electroplating processes, particularly in copper sulfate baths. Its role is crucial in achieving high-quality finishes on electroplated surfaces.

Application Details

- Dosage : Typically, Cu-MBT is used at concentrations ranging from 0.05 to 0.10 g/L in plating solutions .

- Effects on Plating Quality : The addition of Cu-MBT improves the leveling and brightness of the deposited metal layer, resulting in enhanced aesthetic and functional properties of the electroplated components.

Rubber Manufacturing

In the rubber industry, Cu-MBT serves as a vulcanization accelerator. It enhances the curing process of both natural and synthetic rubber.

Vulcanization Mechanism

- Activation Requirements : For effective use, Cu-MBT requires activation with zinc oxide or fatty acids before application .

- Combination with Other Accelerators : It is often used alongside other accelerators like dithiothiuram to improve the vulcanization process, leading to better mechanical properties of the final rubber product.

Agricultural Chemistry

This compound finds applications in agricultural chemistry as well, particularly as a component in fungicides and herbicides.

Functionality

- Fungicidal Properties : Cu-MBT acts as an effective fungicide due to its ability to inhibit fungal growth on crops.

- Synergistic Effects : It can be combined with other agricultural chemicals to enhance efficacy and reduce environmental impact.

Data Summary

The following table summarizes the key applications and characteristics of this compound:

| Application Area | Functionality | Key Benefits |

|---|---|---|

| Corrosion Inhibition | Forms protective layers on metals | Reduces oxidation rates significantly |

| Electroplating | Brightener for copper plating | Improves finish quality |

| Rubber Manufacturing | Vulcanization accelerator | Enhances mechanical properties |

| Agricultural Chemistry | Fungicide and herbicide component | Effective against fungal pathogens |

Mecanismo De Acción

The mechanism by which copper mercaptobenzothiazole exerts its effects involves the formation of a protective film on the surface of copper and its alloys. This film acts as a barrier, preventing the diffusion of corrosive species to the metal surface. The compound’s sulfur and nitrogen atoms coordinate with the copper ions, enhancing the stability and effectiveness of the protective layer.

Comparación Con Compuestos Similares

Copper mercaptobenzothiazole is compared with other similar compounds, such as:

Benzotriazole: Another effective corrosion inhibitor for copper and its alloys.

2-Mercaptobenzoxazole: Similar in structure and function, used as a corrosion inhibitor.

Methyl benzotriazole nitrile: A derivative of benzotriazole with enhanced properties.

Uniqueness: this compound is unique due to its strong coordination with copper ions and its ability to form a stable and protective film on metal surfaces. Its effectiveness in various environments and its versatility in different applications make it a valuable compound in both research and industry.

Actividad Biológica

Copper mercaptobenzothiazole (Cu-MBT) is a coordination compound formed from copper ions and mercaptobenzothiazole (MBT), a compound known for its diverse biological activities. This article explores the biological activity of Cu-MBT, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Mercaptobenzothiazole

Mercaptobenzothiazole (MBT) is a sulfur-containing heterocyclic compound widely recognized for its role as a corrosion inhibitor and its biological activities. The compound exhibits significant antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. The incorporation of copper enhances these properties, making Cu-MBT a subject of interest in both industrial and biomedical fields.

Antimicrobial Activity

1. Bacterial Inhibition

Cu-MBT has demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits the growth of:

- Staphylococcus aureus

- Escherichia coli

- Mycobacterium tuberculosis

The mechanism of action is primarily bacteriostatic, meaning it inhibits bacterial growth without necessarily killing the bacteria outright. This property is crucial for applications where selective inhibition is desired to prevent the development of resistance .

2. Antifungal Properties

Cu-MBT also exhibits antifungal activity against species such as Candida albicans and Saccharomyces cerevisiae . The effectiveness varies depending on the specific derivative and its structural modifications .

The biological activity of Cu-MBT can be attributed to several mechanisms:

- Enzyme Inhibition: Cu-MBT acts as an inhibitor for various enzymes, including acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, which are critical in metabolic pathways .

- Complex Formation: The interaction between copper ions and MBT leads to the formation of stable complexes that can disrupt cellular processes in microorganisms .

- Oxidative Stress Induction: Cu-MBT may induce oxidative stress in microbial cells, leading to cell damage and death, particularly through the generation of reactive oxygen species (ROS) .

Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study highlighted the efficacy of Cu-MBT derivatives against Mycobacterium tuberculosis, demonstrating a significant reduction in bacterial viability in vitro. The derivatives showed varying degrees of activity based on their chemical structure, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Fungal Inhibition

Another research investigated the antifungal properties of Cu-MBT against Candida albicans. Results indicated that certain formulations could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of Cu-MBT:

Propiedades

IUPAC Name |

copper;1,3-benzothiazole-2-thiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5NS2.Cu/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURZAXVELVEAAN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8CuN2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149-30-4 (Parent), 15158-11-9 (Parent) | |

| Record name | Copper mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004162430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90954245 | |

| Record name | Copper(2+) bis(1,3-benzothiazole-2-thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4162-43-0, 52139-06-7, 32510-27-3 | |

| Record name | Copper mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004162430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolethione, copper(2+) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052139067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolethione, copper salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(2+) bis(1,3-benzothiazole-2-thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-2(3H)-thione, copper salt (2+) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC 2-MERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH7RU687QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.